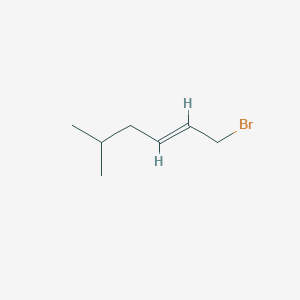

(E)-1-Bromo-5-methyl-2-hexene

Description

Direct Halogenation Strategies

Direct halogenation methods involve the introduction of a bromine atom into a hydrocarbon skeleton. The key challenges in this approach are controlling the regioselectivity (the position of bromination) and the stereoselectivity (the geometry of the resulting double bond).

The synthesis of allylic bromides from alkenes can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. For the synthesis of (E)-1-bromo-5-methyl-2-hexene, a suitable precursor would be 5-methyl-2-hexene. The reaction proceeds via a radical mechanism where a bromine radical abstracts an allylic hydrogen, followed by reaction with NBS to yield the allylic bromide.

Controlling regioselectivity is crucial. In the case of 5-methyl-2-hexene, there are two allylic positions: C1 and C4. Abstraction of a hydrogen atom from C1 would lead to the desired 1-bromo product, while abstraction from C4 would result in a different constitutional isomer. The relative stability of the intermediate allylic radicals influences the product distribution.

To favor the formation of the desired (E)-isomer, the reaction conditions must be carefully controlled. Low temperatures and the use of radical inhibitors can help prevent isomerization of the double bond.

Table 1: Reagents and Conditions for Regioselective Bromination

| Precursor | Reagent | Conditions | Key Outcome |

| 5-methyl-2-hexene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | CCl₄, heat or light | Formation of a mixture of allylic bromides. |

| 5-methyl-2-hexene | Bromine (Br₂) | Low temperature, inert atmosphere | Potential for addition reaction across the double bond. |

This table is generated based on established principles of organic chemistry and may not reflect empirically validated results for this specific reaction.

While direct halogenation of alkenes often leads to addition products, specific conditions can favor substitution. sci-hub.se However, a more controlled approach to achieving the desired stereochemistry involves starting with an alkyne precursor. For instance, the hydrobromination of 5-methyl-1-hexyne (B1585820) could potentially lead to the desired product. The stereochemical outcome of such an addition would be critical in establishing the (E)-configuration of the double bond.

Another strategy involves the electrophilic addition of hydrogen bromide to an appropriate diene, although controlling the regioselectivity and preventing the formation of multiple products can be challenging.

Alkylation and Elimination Approaches

These methods involve building the carbon skeleton first and then introducing the bromo functionality or creating the double bond through an elimination reaction.

A common and reliable method for synthesizing allylic bromides is the conversion of the corresponding allylic alcohol. In this case, (E)-5-methyl-2-hexen-1-ol would be the ideal precursor. nih.gov This alcohol can be treated with various brominating agents to replace the hydroxyl group with a bromine atom. This Sₙ2-type reaction generally proceeds with inversion of configuration, although with allylic systems, Sₙ2' reactions can also occur.

Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and the Appel reaction (using CBr₄ and PPh₃). The choice of reagent can influence the yield and stereochemical purity of the product.

Table 2: Bromination of (E)-5-methyl-2-hexen-1-ol

| Reagent | Solvent | Typical Conditions |

| Phosphorus Tribromide (PBr₃) | Diethyl ether | 0 °C to room temperature |

| Thionyl Bromide (SOBr₂) | Diethyl ether, Pyridine | 0 °C to room temperature |

| Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane | 0 °C to room temperature |

This table outlines general conditions for the conversion of allylic alcohols to allylic bromides.

An alternative approach involves creating the double bond through an elimination reaction. This would typically start with a dibrominated alkane, such as 1,2-dibromo-5-methylhexane or 2,3-dibromo-5-methylhexane. Treatment of this precursor with a base would induce dehydrohalogenation, leading to the formation of an alkene.

The stereochemical outcome of the elimination reaction is governed by the stereochemistry of the starting dibromide and the choice of base. To selectively form the (E)-alkene, an anti-periplanar arrangement of the departing hydrogen and bromine atoms is required in the transition state. scribd.com The use of a sterically hindered base can favor the formation of the thermodynamically more stable (E)-isomer. vaia.com

For example, the dehydrohalogenation of a suitable precursor like 2-bromo-5-methylhexane (B2365950) could potentially yield a mixture of alkenes, including 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene. scribd.com Separating the desired (E)-isomer from this mixture would be necessary. scribd.com

Advanced Stereoselective Synthesis Routes

Modern synthetic chemistry offers more sophisticated methods for the stereoselective synthesis of alkenes. nih.gov These methods often employ metal catalysts to control the stereochemical outcome of the reaction.

For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, could be envisioned for the construction of the (E)-alkene framework. nih.govresearchgate.net These reactions are known for their high stereoselectivity in forming trans-disubstituted alkenes.

Another advanced approach involves the stereodivergent synthesis of allylic compounds. Recent research has shown that the choice of ligand in nickel-catalyzed reactions can direct the synthesis towards either the (E) or (Z) isomer of an allylic product. nih.gov Such a method could potentially be adapted for the synthesis of this compound from a simpler starting material.

Furthermore, stereoselective halogenation methods, including those that proceed via Sₙ2' displacements, have been extensively reviewed and could be applied to the synthesis of this target molecule. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromo-5-methylhex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3-4,7H,5-6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLCUCQGNRYXBD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 1 Bromo 5 Methyl 2 Hexene

Advanced Stereoselective Synthesis Routes

Utilizing Alkenylalanes and Alkenylboranes for Controlled (E)-Geometry

The stereospecific synthesis of (E)-alkenyl halides is reliably achieved by the hydroalumination or hydroboration of terminal alkynes, followed by electrophilic halogenation. These methods provide excellent control over the geometry of the resulting double bond.

The hydroalumination of a terminal alkyne, such as 5-methyl-1-hexyne (B1585820), with a reagent like diisobutylaluminium hydride (DIBAL-H) proceeds via a syn-addition, placing the aluminum and hydrogen atoms on the same side of the newly formed double bond. This generates a (Z)-alkenylalane intermediate. Subsequent treatment of this intermediate with a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, occurs with retention of configuration, yielding the desired (E)-1-bromo-5-methyl-2-hexene. scielo.org.boacs.orgkoreascience.kr This retention is a key feature of the halogenation of alkenylalanes. scielo.org.boscielo.org.bo For instance, the iodination of the alane derived from 1-hexyne (B1330390) provides (E)-1-iodo-1-hexene, demonstrating the principle's applicability. scielo.org.boscielo.org.bo

Similarly, hydroboration of a terminal alkyne using a dialkylborane (R₂BH) also proceeds via a syn-addition to form an alkenylborane. wikipedia.org While direct bromination of the alkenylborane can be complex, a common strategy involves the formation of an E-alkenylboronic acid from the alkyne. scielo.org.boscielo.org.bo Treatment of this boronic acid with bromine and a base, however, typically leads to the Z-bromoalkene via an inversion of configuration. scielo.org.boscispace.comacs.org To achieve the (E)-isomer, an alternative pathway involves the synthesis of a (Z)-alkenylborane, which can then undergo bromination with inversion to give the (E)-product. researchgate.net This highlights the stereochemical dichotomy between halogenating alkenylalanes and alkenylboranes.

A more direct route using organoboranes involves hydroboration with a dialkylborane followed by reaction with copper(II) bromide. This method has been shown to produce (E)-1-bromoalkenes from terminal alkynes with high stereopurity.

Table 1: Synthesis of (E)-Alkenyl Halides from Terminal Alkynes via Alane and Borane Intermediates This table presents data from analogous reactions, illustrating the general efficacy of these methods.

| Alkyne Precursor | Method | Reagents | Product | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 1-Hexyne | Hydroalumination-Iodination | 1. DIBAL-H; 2. I₂ | (E)-1-Iodo-1-hexene | Not specified | High | scielo.org.boscielo.org.bo |

| 1-Octyne | Hydroalumination-Bromination | 1. Me₃Al, Cp₂ZrCl₂; 2. MsBr | (E)-2-Bromo-2-nonene | 77 | >98:2 E:Z | researchgate.net |

| 1-Octyne | Hydroboration-Bromination | 1. Catecholborane; 2. H₂O; 3. Br₂, NaOMe | (Z)-1-Bromo-1-octene | 85 | 99% Z | scielo.org.bo |

Asymmetric Induction in the Formation of Halogenated Alkenes

The catalytic asymmetric halogenation of alkenes is a formidable challenge in organic synthesis, primarily due to the high reactivity of the intermediate halonium ion, which can lead to a competing racemic background reaction. acs.org While significant progress has been made, particularly in asymmetric halocyclization reactions, the intermolecular asymmetric halogenation of simple, unfunctionalized alkenes remains less developed. acs.orgnih.gov

Strategies for asymmetric induction typically involve the use of a chiral catalyst to create a chiral environment around the halogenating agent. nih.gov These catalysts can be organocatalysts, such as cinchona alkaloid derivatives, or metal-based catalysts. nih.govacs.orgresearchgate.net For instance, chiral phosphoric acids have been employed in asymmetric dearomatization reactions involving bromination. researchgate.net The catalyst can activate the halogen source, often an N-halosuccinimide like NBS, and deliver the electrophilic halogen to one face of the alkene preferentially.

However, many successful examples rely on the presence of a nearby functional group in the substrate that can coordinate with the catalyst, facilitating stereocontrol. For a simple, unfunctionalized alkene that would lead to this compound, achieving high enantioselectivity is particularly difficult. Research has shown that byproduct inhibition can be a significant issue, slowing catalytic turnover and affecting efficiency. acs.org Overcoming these challenges, for instance by using specific additives or catalyst designs, is an active area of research. acs.org While no direct catalytic asymmetric synthesis of this compound has been reported, the general principles of using chiral catalysts to control the facial selectivity of halogen addition to a double bond form the foundation for future development in this area.

Catalytic Synthesis of this compound Analogues

Catalytic methods offer an atom-economical and efficient alternative to stoichiometric approaches for synthesizing bromoalkenes. A notable advancement is the catalytic anti-Markovnikov hydrobromination of terminal alkynes, which directly yields (E)-alkenyl bromides.

One such method employs a copper hydride catalyst, generated in situ, to perform a hydrocupration of the alkyne. organic-chemistry.orgresearchgate.net The resulting alkenyl copper intermediate is then subjected to electrophilic bromination. organic-chemistry.org This process exhibits high regio- and diastereoselectivity for the (E)-isomer and is compatible with a wide array of functional groups. organic-chemistry.orgresearchgate.net Applying this methodology to 5-methyl-1-hexyne would be a direct catalytic route to this compound.

Table 2: Catalytic Anti-Markovnikov Hydrobromination of Terminal Alkynes This table showcases the scope and efficiency of the copper-catalyzed synthesis of (E)-alkenyl bromides.

| Alkyne Substrate | Catalyst System | Brominating Agent | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|---|

| 1-Octyne | IPrCuCl, Ph₂SiH₂, KOtBu | (BrCl₂C)₂ | 85 | >20:1 | organic-chemistry.org |

| Phenylacetylene | IPrCuCl, Ph₂SiH₂, KOtBu | (BrCl₂C)₂ | 91 | >20:1 | organic-chemistry.org |

| 4-Phenyl-1-butyne | IPrCuCl, Ph₂SiH₂, KOtBu | (BrCl₂C)₂ | 86 | >20:1 | organic-chemistry.org |

| Cyclohexylacetylene | IPrCuCl, Ph₂SiH₂, KOtBu | (BrCl₂C)₂ | 82 | >20:1 | organic-chemistry.org |

Other catalytic approaches include palladium-catalyzed cross-coupling reactions. mdpi.comacs.orguwindsor.ca For example, a (Z)-alkenylboronate could be coupled with a bromine source, or an alkenyl halide could be synthesized via other catalytic transformations. While these methods are powerful for creating complex alkenes, the direct hydrobromination of alkynes often represents a more straightforward approach to simple (E)-bromoalkenes.

Chemical Reactivity and Mechanistic Investigations of E 1 Bromo 5 Methyl 2 Hexene

Nucleophilic Substitution Reactions at the Allylic Bromide Positionbenchchem.com

Nucleophilic substitution reactions involving the replacement of the bromine atom in (E)-1-bromo-5-methyl-2-hexene are fundamental to its reactivity profile. These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms.

Factors Governing S(_N)1 versus S(_N)2 Pathwaysbenchchem.com

The competition between S(_N)1 and S(_N)2 pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

Substrate Structure: this compound is a primary allylic halide. While primary halides typically favor the S(_N)2 pathway due to minimal steric hindrance, the allylic nature of this compound can stabilize the formation of a primary allylic carbocation through resonance. masterorganicchemistry.comlibretexts.org This stabilization makes the S(_N)1 pathway a possibility, especially under conditions that favor carbocation formation. masterorganicchemistry.com

Nucleophile: The strength of the nucleophile is a critical determinant. Strong nucleophiles, particularly those with a negative charge, favor the bimolecular S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com Weakly basic nucleophiles, such as water or alcohols, are more conducive to the S(_N)1 pathway, where they attack the carbocation intermediate. masterorganicchemistry.com

Solvent: Polar protic solvents, like water and alcohols, can solvate both the leaving group and the carbocation intermediate, thereby stabilizing the transition state of the S(_N)1 reaction. libretexts.org Polar aprotic solvents, on the other hand, enhance the reactivity of the nucleophile and thus favor the S(_N)2 pathway. libretexts.org

Leaving Group: The bromide ion is a good leaving group, which is a prerequisite for both S(_N)1 and S(_N)2 reactions.

Table 1: Conditions Favoring S(_N)1 vs. S(_N)2 for this compound

| Factor | S(_N)1 Favored | S(_N)2 Favored |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻) masterorganicchemistry.com |

| Solvent | Polar Protic (e.g., water, ethanol) libretexts.org | Polar Aprotic (e.g., acetone, DMF) libretexts.org |

| Substrate | Can form a stabilized allylic carbocation masterorganicchemistry.comlibretexts.org | Primary halide with low steric hindrance masterorganicchemistry.com |

Steric and Electronic Influences on Reactivitybenchchem.com

The reactivity of this compound in nucleophilic substitution reactions is influenced by both steric and electronic effects.

Electronic Effects: The electron-donating isobutyl group at the C5 position can have a minor stabilizing effect on the developing positive charge in an S(_N)1 transition state. The primary factor, however, is the resonance stabilization of the allylic carbocation, which delocalizes the positive charge across C1 and C3.

Steric Effects: As a primary halide, the steric hindrance at the α-carbon (C1) is low, making it susceptible to backside attack by a nucleophile in an S(_N)2 reaction. masterorganicchemistry.com The isobutyl group is relatively distant from the reaction center and thus exerts minimal steric influence on the substitution at the C1 position.

Electrophilic Addition Reactions Across the Alkene Moietybenchchem.com

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. units.it These reactions are a key feature of its chemical behavior.

Regioselectivity and Stereospecificity of Addition Reactionsevitachem.com

Regioselectivity: In the addition of unsymmetrical reagents like hydrogen halides (HX), the reaction generally follows Markovnikov's rule. masterorganicchemistry.com The electrophile (H⁺) adds to the less substituted carbon of the double bond (C3), leading to the formation of a more stable secondary carbocation at C2. units.it The subsequent attack by the nucleophile (X⁻) at C2 yields the major product. Anti-Markovnikov addition can occur under specific conditions, such as in the presence of peroxides for HBr addition, which proceeds via a radical mechanism. masterorganicchemistry.commsu.edu

Stereospecificity: The stereochemical outcome of addition reactions depends on the mechanism. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent backside attack by the bromide ion results in anti-addition, where the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comlasalle.edu Syn-addition can be achieved through reactions like hydroboration-oxidation. msu.edu

Formation of Reactive Intermediates (e.g., Carbocations, Radicals)benchchem.com

Electrophilic addition reactions of this compound involve the formation of various reactive intermediates.

Carbocations: In the electrophilic addition of hydrogen halides, the initial protonation of the double bond generates a carbocation intermediate. libretexts.org The stability of this carbocation dictates the regioselectivity of the reaction. The formation of a secondary carbocation at C2 is favored over a primary carbocation at C3. units.it

Radicals: Under conditions that promote radical reactions, such as the addition of HBr in the presence of peroxides, the reaction proceeds through radical intermediates. msu.edu A bromine radical adds to the double bond to form the more stable carbon radical. msu.edu

Cyclic Intermediates: The addition of halogens like bromine or chlorine proceeds through a cyclic halonium ion intermediate (e.g., a bromonium ion). libretexts.orgmasterorganicchemistry.com This three-membered ring intermediate is then opened by the attack of a halide ion. libretexts.orglasalle.edu

Elimination Reactions: Dehydrohalogenation Pathwaysbenchchem.com

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form dienes. This process involves the removal of a hydrogen atom and the bromine atom.

The primary mechanism for dehydrohalogenation is the E2 (bimolecular elimination) pathway, which is favored by strong, bulky bases. libretexts.org The base removes a proton from a carbon adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a new π bond. In the case of this compound, removal of a proton from C4 would lead to the formation of a conjugated diene, which is a particularly stable product. The reaction generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. ucsb.educhegg.com However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). libretexts.org

E1 (unimolecular elimination) reactions are also possible, particularly under conditions that favor carbocation formation (e.g., weak base, polar protic solvent). ucsb.eduuci.edu The E1 pathway would proceed through the same allylic carbocation intermediate as the S(_N)1 reaction, followed by deprotonation to form a diene. E1 and S(_N)1 reactions are often in competition. ucsb.edu

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reagents/Conditions | Key Intermediates | Major Product Type |

| S(_N)1 | Weak nucleophile (H₂O, ROH), polar protic solvent libretexts.orgmasterorganicchemistry.com | Allylic carbocation masterorganicchemistry.comlibretexts.org | Allylic alcohol/ether |

| S(_N)2 | Strong nucleophile (OH⁻, RO⁻), polar aprotic solvent libretexts.orgmasterorganicchemistry.com | Pentacoordinate transition state | Substituted alkene |

| Electrophilic Addition (Markovnikov) | HX (e.g., HBr, HCl) masterorganicchemistry.com | Secondary carbocation units.it | Dihaloalkane |

| Electrophilic Addition (Anti-Markovnikov) | HBr, peroxides masterorganicchemistry.commsu.edu | Carbon radical msu.edu | Dihaloalkane |

| Halogenation | Br₂, Cl₂ libretexts.orgmasterorganicchemistry.com | Cyclic bromonium/chloronium ion libretexts.orgmasterorganicchemistry.com | Vicinal dihalide |

| E2 Elimination | Strong, bulky base (e.g., t-BuOK) libretexts.org | Concerted transition state | Conjugated diene |

| E1 Elimination | Weak base, polar protic solvent ucsb.eduuci.edu | Allylic carbocation ucsb.edu | Conjugated diene |

E1 versus E2 Mechanisms and Product Distribution

Elimination reactions of alkyl halides, such as the dehydrobromination of this compound, can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. The competition between these mechanisms is dictated by factors including the structure of the substrate, the nature of the base, the solvent, and the temperature.

This compound is a secondary allylic halide. As a secondary halide, it can undergo elimination by both E1 and E2 mechanisms. The E2 mechanism is a single-step (concerted) process where a base removes a proton from a β-carbon at the same time the bromide leaving group departs. The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base.

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the double bond. The presence of the double bond in this compound means the resulting carbocation in an E1 pathway would be an allylic carbocation, which is stabilized by resonance. This stabilization could favor an E1 pathway under appropriate conditions (e.g., with a weak base and a polar protic solvent).

The product distribution in elimination reactions is governed by regioselectivity rules. Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene. Conversely, Hofmann's rule suggests the formation of the less substituted alkene, which is often observed when a sterically bulky base is used. For this compound, elimination could potentially yield a conjugated diene, which would be a highly stable product. Without specific experimental data, it is not possible to definitively predict the major and minor products.

Influence of Base and Solvent on Elimination Outcomes

The choice of base and solvent is critical in determining whether an elimination reaction follows the E1 or E2 pathway and influences the resulting product distribution.

Influence of the Base: Strong bases, particularly at high concentrations, favor the E2 mechanism as the base is directly involved in the rate-determining step. Sterically hindered or "bulky" bases, such as potassium tert-butoxide, tend to favor the formation of the Hofmann (less substituted) product due to steric hindrance when accessing a more substituted β-hydrogen. Weaker bases or neutral conditions favor the E1 mechanism, as they are sufficient to remove a proton from the carbocation intermediate but not strong enough to facilitate the concerted E2 pathway.

Influence of the Solvent: Polar protic solvents (e.g., ethanol, water) are capable of stabilizing the carbocation intermediate of the E1 pathway through solvation, thereby favoring this mechanism. Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for E2 reactions. The solvent can also impact the strength of the base; for instance, a strong base in a non-ionizing solvent favors the E2 pathway.

Table 1: Predicted Influence of Conditions on Elimination of this compound This table is a theoretical representation based on general principles, not experimental data for the specific compound.

| Condition | Favored Mechanism | Likely Major Product Rule |

|---|---|---|

| Strong, non-bulky base (e.g., EtO⁻) in polar aprotic solvent | E2 | Zaitsev |

| Strong, bulky base (e.g., t-BuO⁻) in polar aprotic solvent | E2 | Hofmann |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Allylic halides like this compound are versatile substrates for such reactions.

Palladium-Catalyzed Reactions Involving Vinylic Halides

While this compound is an allylic, not vinylic, halide, its reactivity in palladium-catalyzed reactions is significant. Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation. Reactions like the Suzuki, Heck, and Negishi couplings typically involve an organometallic reagent and an organic halide.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the substrate to form a palladium(II) complex.

Transmetalation: A second organic group is transferred from an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

For an allylic bromide like this compound, these reactions would allow the introduction of a wide variety of aryl, vinyl, or alkyl groups at the C1 position. The stereochemistry of the double bond can often be retained under specific catalytic conditions. Research on bromo-naphthalene scaffolds has demonstrated the utility of palladium-catalyzed reactions in creating diverse chemical libraries.

Exploration of Novel Catalytic Systems for Carbon-Carbon Bond Formation

Research into catalysis is constantly evolving, with a focus on developing more efficient, selective, and sustainable methods for bond formation. While palladium has been a dominant metal, there is significant interest in using more earth-abundant and less expensive metals like iron, cobalt, and nickel.

Novel catalytic systems often focus on:

New Ligands: The development of sophisticated phosphine (B1218219) ligands (such as Buchwald ligands) has dramatically expanded the scope and efficiency of cross-coupling reactions, allowing for the use of previously challenging substrates.

Nanoparticle Catalysis: Metal nanoparticles, sometimes supported on materials like magnetic composites or carbon, are being explored as highly active and recyclable catalysts for C-C bond forming reactions.

C-H Activation: A frontier in catalysis is the direct functionalization of C-H bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. Rhodium catalysts, for example, have been used in heteroatom-directed C-H activation.

While no specific applications of these novel systems to this compound have been documented in the searched literature, its structure as an allylic halide makes it a suitable candidate for functionalization using these advanced catalytic methods.

Stereochemical Control in Synthetic Transformations Involving E 1 Bromo 5 Methyl 2 Hexene

Diastereoselective and Enantioselective Methodologies.beilstein-journals.orgrsc.org

The creation of new stereogenic centers with a high degree of selectivity is a primary goal when using substrates like (E)-1-Bromo-5-methyl-2-hexene. Both diastereoselective and enantioselective methods are employed to control the three-dimensional architecture of the products. msu.edu Transition-metal-catalyzed allylic substitution is a pivotal methodology for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with excellent selectivities. beilstein-journals.org

Enantioselective transformations can be achieved by employing either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction before being removed. acs.org For instance, N-tert-butanesulfinyl imines have proven effective as chiral auxiliaries in the asymmetric synthesis of various nitrogen-containing heterocycles and amines. beilstein-journals.orgnih.gov

Alternatively, a small amount of a chiral catalyst can generate a large quantity of a chiral product. This is often a more efficient approach. Nickel-catalyzed reactions, facilitated by a directing group, have been developed to construct dialkylated allylic stereogenic centers with high enantioselectivity. rsc.org Similarly, copper complexes with chiral ligands, such as those derived from N-heterocyclic carbenes (NHCs), can catalyze asymmetric allylic substitutions with exceptional control over the product's stereochemistry. beilstein-journals.org The choice of ligand is critical, as it influences both the reactivity and the selectivity of the metal catalyst. acs.org

Below is a representative table illustrating how different chiral catalysts can influence the outcome of a generic allylic alkylation reaction on a substrate analogous to this compound.

| Catalyst/Ligand System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ni(COD)₂ / Chiral Ligand | Hydrovinylation | Dialkylated Allylic Center | >90% | rsc.org |

| Cu-NHC Complex | Allylic Substitution (SN2') | Homoallylic Boronate | >95% | beilstein-journals.org |

| Pd₂(dba)₃ / Chiral Ligand | Allylic Alkylation | Allylated Arene | 94% | nih.govnih.gov |

| Ir-PHOX Catalyst | Allylic Amination | Chiral Amine | >90% | acs.orgacs.org |

| Ru-Chiral Phosphine (B1218219) | C-H Annulation | Dihydroisoquinolone | 40-80% | snnu.edu.cn |

This table is illustrative and based on data for analogous allylic systems.

A key challenge in organic synthesis is the selective formation of stereocenters adjacent to an existing functional group, such as the double bond in this compound. acs.org The allylic position is prochiral, and reactions at this site can generate a new stereocenter. Copper-mediated SN2' displacement reactions on allylic substrates are effective for creating a new chiral center adjacent to the double bond with high stereoselectivity. acs.org

Allylboration reactions provide another powerful tool for this purpose. The reaction of allylboronic acids with ketones can produce homoallylic alcohols containing adjacent quaternary and tertiary stereocenters with very high anti-stereoselectivity. acs.org Furthermore, transition metal catalysis, particularly with palladium and copper, has been instrumental in developing regio- and enantioselective allylic substitutions that can effectively construct enantioenriched stereogenic centers. beilstein-journals.org These methods often rely on the ability of the metal to differentiate between the two faces of the π-system of the alkene, leading to preferential attack from one side. nih.gov

Influence of Reaction Conditions on (E)/(Z) Isomer Formation.msu.edudiva-portal.org

The (E) configuration of the double bond in this compound is a defining structural feature. Preserving this geometry, or selectively converting it to the (Z) isomer, is dependent on the reaction conditions. nptel.ac.in Many synthetic transformations, such as palladium-catalyzed cross-coupling reactions, can proceed without isomerization of the double bond, thus retaining the (E) configuration in the product. researchgate.net

However, certain conditions can promote E/Z isomerization. For example, photochemical irradiation can be used to convert a (Z)-isomer into the thermodynamically more stable (E)-isomer. researchgate.net Conversely, specific catalytic systems can lead to the formation of (Z)-alkenes. For instance, the reduction of an alkyne using a Lindlar catalyst selectively produces a cis (or Z)-alkene. msu.edupressbooks.pub Radical reactions can also affect the stereochemical integrity of the double bond, as the intermediate allylic radical may have a low barrier to rotation. masterorganicchemistry.com The choice of base, solvent, and temperature can also play a crucial role. Base-catalyzed isomerization of allylic systems is a known process that can be used to interconvert E and Z isomers stereospecifically. diva-portal.org

The following table summarizes the potential influence of various reaction conditions on the alkene geometry of an allylic system.

| Condition/Reagent | Transformation | Predominant Isomer | Mechanism/Rationale | Reference |

| Pd(0) / PPh₃ | Cross-Coupling | (E) | Reaction proceeds with retention of stereochemistry. | researchgate.net |

| UV Light | Isomerization | (E) | Photochemical isomerization to the more stable isomer. | researchgate.net |

| Na / NH₃ (l) | Alkyne Reduction | (E) | Dissolving metal reduction gives trans-alkenes. | msu.edu |

| H₂ / Lindlar Catalyst | Alkyne Reduction | (Z) | Syn-hydrogenation on a poisoned catalyst surface. | msu.edupressbooks.pub |

| Strong Base (e.g., TBD) | Isomerization | Varies | Catalytic, stereospecific isomerization via ion-pairing. | diva-portal.org |

| Radical Initiator (e.g., AIBN) | Radical Substitution | Mixture | Potential for rotation in the allylic radical intermediate. | masterorganicchemistry.compearson.com |

This table provides general outcomes for transformations of allylic and related systems.

Stereospecific Transformations of this compound.rsc.orgresearchgate.net

A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. Due to its defined (E)-geometry and allylic bromide functionality, this compound is an ideal candidate for such transformations.

Nucleophilic substitution reactions on this substrate can proceed through two main stereospecific pathways:

SN2 Reaction: Direct substitution at the carbon bearing the bromine atom results in inversion of configuration if that carbon were a stereocenter. As a primary bromide, this compound is susceptible to SN2 reactions.

SN2' Reaction: The nucleophile attacks the gamma-carbon of the allylic system (the double bond), which is accompanied by the migration of the double bond and expulsion of the bromide leaving group. This process is also stereospecific and can occur with either syn or anti selectivity, where the nucleophile attacks from the same or opposite face relative to the leaving group, respectively. nih.gov

Palladium-catalyzed cross-coupling reactions of allylic substrates are often highly stereospecific. nih.gov For example, the reaction of an enantioenriched allylic silanolate with an aromatic bromide has been shown to proceed with excellent stereospecificity through a syn SE' (substitution, electrophilic, allylic rearrangement) mechanism. nih.gov Similarly, intramolecular cyclizations, such as the formation of vinylaziridines from bromoallylated precursors, have been demonstrated to be stereospecific processes where the stereochemistry of the acyclic precursor determines the relative stereochemistry of the cyclic product. beilstein-journals.org

Applications of E 1 Bromo 5 Methyl 2 Hexene As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural motif of (E)-1-Bromo-5-methyl-2-hexene, which can be viewed as a modified isoprenoid unit, makes it a potentially valuable precursor in the synthesis of terpenes and other natural products. nih.gov Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. nih.gov The synthesis of these complex molecules often relies on the strategic introduction of isoprenoid building blocks.

Allylic bromides, such as prenyl bromide (1-bromo-3-methyl-2-butene), are commonly employed in the synthesis of hemiterpenes and other more complex terpenes through nucleophilic substitution reactions. nih.gov For instance, the reaction of prenyl bromide with carboxylates serves as a key step in forming prenyl esters, which are found in various natural products. nih.gov By analogy, this compound could serve as a C7 building block to introduce a 5-methylhexenyl moiety into a target molecule. This could be particularly useful for the synthesis of terpene analogues with modified carbon skeletons, allowing for the exploration of structure-activity relationships.

The table below illustrates a representative reaction where a prenyl bromide analogue is used in the synthesis of a natural product precursor, highlighting the potential role of this compound in similar synthetic strategies.

| Reactant A | Reactant B | Product | Reaction Type | Significance in Natural Product Synthesis |

| Sodium Carboxylate | Prenyl Bromide | Prenyl Ester | Nucleophilic Substitution | Formation of hemiterpenes and introduction of isoprenoid units. nih.gov |

| Olivetol | (-)-trans-Δ²-menthadien-1,8-ol | Cannabidiol (CBD) | Lewis Acid-catalyzed Terpenylation | Key step in the synthesis of cannabinoids. |

This table presents analogous reactions to demonstrate the potential applications of this compound.

Role in the Construction of Macrocycles and Heterocyclic Compounds

The presence of both an allylic bromide and a double bond in this compound provides multiple points of reactivity for the construction of cyclic systems, including macrocycles and heterocycles. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are frequently employed in macrocyclization strategies. nih.govresearchgate.net

Allylic halides are excellent substrates in a variety of palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation. nih.gov In an intramolecular fashion, a molecule containing both a nucleophilic center and an allylic bromide moiety can undergo cyclization to form a macrocycle. This compound could be incorporated into a linear precursor, which upon activation with a palladium catalyst, could cyclize to form a macrocycle containing the 5-methylhexenyl unit within its ring structure.

Furthermore, the allylic bromide can be used to synthesize heterocyclic compounds. For example, reaction with nitrogen, oxygen, or sulfur nucleophiles can lead to the formation of various N-, O-, and S-heterocycles, respectively. nih.govresearchgate.net The double bond in the resulting product could then be further functionalized to increase molecular complexity.

The following table showcases examples of how bromoalkenes and allylic halides are utilized in the synthesis of cyclic compounds.

| Starting Material Type | Reaction | Product Type | Catalyst/Reagent | Synthetic Utility |

| Linear Peptide with Aryl Iodide and Cysteine | Intramolecular S-arylation | Thioether-bridged Peptide Macrocycle | Palladium Catalyst | Synthesis of constrained peptides. nih.gov |

| Allylic Chloride and Boronic Acid | Asymmetric Suzuki-Miyaura Coupling | Chiral Heterocycle | Rhodium Catalyst | Enantioselective synthesis of functionalized heterocycles. nih.gov |

This table provides examples of analogous reactions to illustrate the potential of this compound in the synthesis of macrocycles and heterocycles.

Development of Specialty Chemicals and Advanced Materials

The reactivity of the carbon-bromine bond in this compound allows for its conversion into a wide range of other functional groups. This versatility makes it a potential starting material for the development of various specialty chemicals. For instance, substitution of the bromide with nucleophiles such as cyanide, azide, or thiolate can introduce new functionalities that can be further elaborated.

Moreover, the double bond can undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, to generate a range of saturated and functionalized derivatives. These derivatives could find use as fragrances, agrochemicals, or as monomers for the synthesis of advanced materials. The combination of the reactive allylic bromide and the modifiable double bond provides a platform for creating a library of structurally diverse molecules from a single starting material.

Strategic Incorporations into Polymer Backbones

Functionalized polymers with specific properties are of great interest in materials science. mit.edu The incorporation of functional monomers into a polymer backbone is a common strategy to tailor the properties of the resulting material. This compound, with its polymerizable double bond, could potentially be used as a comonomer in polymerization reactions.

For example, in a free-radical or transition-metal-catalyzed copolymerization with other alkenes, this compound could be incorporated into the polymer chain. The pendant bromo-isohexyl group would then serve as a site for post-polymerization modification. The bromine atom can be substituted with various nucleophiles to introduce a wide range of functionalities along the polymer backbone, thereby altering the polymer's physical and chemical properties, such as solubility, thermal stability, and adhesion. This approach allows for the creation of functional materials with tailored properties for specific applications. mdpi.comnih.gov

The table below gives an overview of how bromoalkenes can be used in polymerization.

| Monomer Type | Polymerization Method | Resulting Polymer Feature | Application of Functional Polymer | | :--- | :--- | :--- | :--- | :--- | | Ethylene and ω-bromoalkene | Metallocene-catalyzed copolymerization | Brominated Polyethylene | Precursor for further functionalization. | | Diene and boronic acid-masked comonomer | Neodymium-catalyzed copolymerization | Chain-end functionalized polydienes | Improved affinity for inorganic materials in composites. nih.gov |

This table illustrates the potential of this compound as a monomer in the synthesis of functional polymers based on analogous systems.

Advanced Analytical and Spectroscopic Research in Characterization of E 1 Bromo 5 Methyl 2 Hexene

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a thorough structural analysis of (E)-1-Bromo-5-methyl-2-hexene, offering a detailed view of its molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. One-dimensional NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The vinyl protons (H-2 and H-3) would appear in the downfield region, typically between 5.5 and 6.0 ppm, with a characteristic large coupling constant (J) of approximately 15 Hz, which is indicative of the (E) or trans configuration of the double bond. The methylene (B1212753) protons adjacent to the bromine atom (H-1) would also be downfield due to the electronegativity of bromine, likely in the range of 3.9-4.1 ppm. The other aliphatic protons would appear further upfield.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbons of the double bond appearing in the range of 120-140 ppm. The carbon atom bonded to the bromine (C-1) would be found at a characteristic chemical shift of around 30-40 ppm.

For a more detailed analysis, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to trace the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

To investigate the spatial arrangement and conformational preferences of the molecule, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are utilized. These techniques detect through-space interactions between protons that are close to each other, providing insights into the preferred rotational conformations around the C-C single bonds. For instance, NOE correlations could help to determine the relative orientation of the substituents along the flexible alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Protons | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂Br | 3.9 - 4.1 | 30 - 40 |

| 2 | =CH- | 5.5 - 6.0 | 120 - 140 |

| 3 | =CH- | 5.5 - 6.0 | 120 - 140 |

| 4 | -CH₂- | 2.0 - 2.2 | 35 - 45 |

| 5 | -CH(CH₃)₂ | 1.6 - 1.8 | 25 - 35 |

| 6 | -CH(CH₃)₂ | 0.9 - 1.0 | 20 - 25 |

Vibrational Spectroscopy (Raman, FT-IR) for Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound.

In the FT-IR spectrum, the C=C stretching vibration of the trans-disubstituted double bond is expected to appear as a weak to medium intensity band around 1665-1675 cm⁻¹. The C-H stretching vibrations of the vinyl protons would be observed above 3000 cm⁻¹, typically in the range of 3010-3040 cm⁻¹. The C-H stretching vibrations of the aliphatic part of the molecule would be seen just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. The C-H bending vibrations for the trans double bond would give rise to a strong absorption band around 960-970 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during the vibration. Similarly, other symmetric vibrations in the molecule can be more readily observed with Raman spectroscopy.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (vinyl) | 3010 - 3040 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |

| C=C stretch (trans) | 1665 - 1675 | FT-IR (weak), Raman (strong) |

| C-H bend (trans vinyl) | 960 - 970 | FT-IR (strong) |

| C-Br stretch | 500 - 600 | FT-IR, Raman |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule upon ionization. For this compound, with a molecular formula of C₇H₁₃Br, the molecular ion peak (M⁺) in the mass spectrum would appear as a pair of peaks of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu These peaks would be at m/z values corresponding to the molecular weights calculated with each isotope.

Electron ionization (EI) would lead to the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical, leading to a [M-Br]⁺ fragment. miamioh.edu For this compound, this would result in a cation at m/z 97. Another likely fragmentation is allylic cleavage, where the bond beta to the double bond is broken, which is a favorable process. This could lead to the formation of various fragment ions. The interpretation of these fragmentation patterns can confirm the connectivity of the atoms within the molecule. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176/178 | [C₇H₁₃Br]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its geometric isomer, (Z)-1-Bromo-5-methyl-2-hexene, as well as other potential impurities.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like bromoalkenes. researchgate.net A capillary column with a non-polar or moderately polar stationary phase, such as a polysiloxane-based phase, would be effective for separating isomers and impurities based on their boiling points and interactions with the stationary phase. The (E) and (Z) isomers are expected to have slightly different retention times, allowing for their quantification. nih.govresearchgate.net The use of a flame ionization detector (FID) would provide high sensitivity for the hydrocarbon structure.

High-performance liquid chromatography (HPLC) can also be used for purity assessment, particularly for less volatile impurities. sepscience.comnih.gov A normal-phase HPLC setup with a silica (B1680970) or cyano-propyl bonded column could be employed, using a non-polar mobile phase like hexane (B92381) with a small amount of a more polar modifier. Alternatively, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water could be utilized. A UV detector would be suitable for detection if there are any UV-active impurities; otherwise, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) could be used. allanchem.com

X-ray Crystallography of Derived Crystalline Analogues for Absolute Configuration Determination

This compound is expected to be a liquid at room temperature, which precludes direct analysis by single-crystal X-ray crystallography. wikipedia.org However, this technique can be applied to a suitable crystalline derivative of the molecule to unambiguously determine its three-dimensional structure. semanticscholar.orgresearchgate.net

To perform X-ray crystallography, the compound would first need to be converted into a solid, crystalline derivative. This could be achieved through a reaction that introduces a rigid and crystalline moiety, for example, by reacting it with a reagent that forms a solid adduct or by incorporating it into a larger molecule that crystallizes well.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. wikipedia.org This would definitively confirm the (E)-configuration of the double bond and provide detailed information about the preferred conformation of the alkyl chain in the solid state. While this compound itself is not chiral, if a chiral center were present in a related analogue, X-ray crystallography of a derivative with a known chiral auxiliary could be used to determine the absolute configuration of the stereocenter. rsc.org

Theoretical and Computational Studies on E 1 Bromo 5 Methyl 2 Hexene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. For (E)-1-bromo-5-methyl-2-hexene, methods like Density Functional Theory (DFT) would be employed to gain insights into its electronic structure. acs.orgarxiv.org These calculations can determine the distribution of electrons within the molecule, highlighting areas of high or low electron density.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which visually represents the charge distribution and helps predict how the molecule will interact with other chemical species. For this compound, this would reveal the electrophilic and nucleophilic sites, offering predictions about its behavior in chemical reactions.

Table 1: Illustrative Electronic Properties of a Model Allylic Bromide Calculated using DFT

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

Note: The values in this table are for a representative allylic bromide and are intended for illustrative purposes only, as specific calculations for this compound are not available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including identifying transition states and calculating activation energies. For an allylic bromide like this compound, nucleophilic substitution reactions are of particular interest. These reactions can proceed through different mechanisms, such as SN2 (direct substitution) or SN2' (allylic rearrangement). acs.orgresearchgate.net

By employing computational methods, researchers can map out the potential energy surface for these reaction pathways. mdpi.com This involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a more favorable reaction pathway.

These models can also elucidate the geometry of the transition state, providing a three-dimensional picture of the atoms as the reaction occurs. researchgate.net For this compound, this would help in understanding the steric and electronic factors that favor one substitution mechanism over another.

Table 2: Exemplary Calculated Activation Energies for Competing Substitution Reactions

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) (Illustrative) |

| SN2 | Cyanide | Acetonitrile | 22.5 |

| SN2' | Cyanide | Acetonitrile | 25.1 |

| SN2 | Hydroxide | Water | 19.8 |

| SN2' | Hydroxide | Water | 23.4 |

Note: This table presents hypothetical data for a generic allylic bromide to illustrate the type of information that can be obtained from computational modeling of reaction mechanisms.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of single bonds, this compound can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy at each step.

The resulting data can be used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to stable conformers. Computational methods, ranging from molecular mechanics to more accurate quantum mechanical calculations, are employed for this purpose. nih.govacs.orgchemrxiv.org For a flexible molecule like this compound, identifying the global minimum energy conformation is crucial, as it often represents the most populated state of the molecule.

Understanding the conformational preferences is important as the reactivity and spectroscopic properties of a molecule can be influenced by its three-dimensional shape.

Table 3: Hypothetical Relative Energies of Different Conformations of an Alkene Chain

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) (Illustrative) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 0.95 |

| C | 120° | 3.50 |

| D | 0° (eclipsed) | 5.20 |

Note: The data in this table is representative of a simple alkane chain and serves to demonstrate the outputs of a conformational analysis. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters to Aid Experimental Research

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.govfigshare.comruc.dk This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts can then be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for a Model Organobromine Compound

| Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| 1H NMR Chemical Shift (H at C2) | 5.65 ppm | 5.62 ppm |

| 13C NMR Chemical Shift (C1) | 35.2 ppm | 34.8 ppm |

| IR Frequency (C=C stretch) | 1655 cm-1 | 1658 cm-1 |

| IR Frequency (C-Br stretch) | 680 cm-1 | 685 cm-1 |

Note: This table provides an example of how predicted spectroscopic data can be compared to experimental results. The values are for a representative compound and are not specific to this compound.

Future Research Directions and Emerging Trends for E 1 Bromo 5 Methyl 2 Hexene

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of alkyl halides like (E)-1-Bromo-5-methyl-2-hexene. Future research will likely prioritize the development of more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key Research Thrusts:

Atom-Economic Reagents: Investigation into brominating agents that offer higher atom economy than traditional reagents. This includes exploring the use of catalytic systems that regenerate the brominating species in situ.

Benign Solvent Systems: A shift away from conventional chlorinated solvents towards greener alternatives such as ionic liquids, supercritical fluids (like CO2), or even aqueous reaction media will be a critical research direction.

Biocatalysis: The potential for enzymatic halogenation to produce this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods.

| Green Synthesis Approach | Potential Advantage | Research Focus |

| Catalytic Bromination | Reduced stoichiometric waste, potential for reagent regeneration. | Development of efficient and recyclable catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Optimization of reaction conditions and scalability. |

| Aqueous Media Synthesis | Reduced use of volatile organic compounds (VOCs). | Surfactant and phase-transfer catalyst development. |

| Enzymatic Halogenation | High selectivity (regio- and stereoselectivity), mild conditions. | Discovery and engineering of suitable halogenase enzymes. |

Application in Flow Chemistry and Microreactor Technology

The transition from batch to continuous manufacturing processes is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.gov The application of flow chemistry and microreactor technology to reactions involving this compound is a burgeoning area of research. nih.govmdpi.com

Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. researchgate.net This technology is particularly advantageous for highly exothermic or rapid reactions, which are common in the synthesis and derivatization of allylic bromides.

Future Research Directions:

Grignard Reagent Formation and Reaction: Developing continuous flow systems for the safe and efficient in-situ generation and immediate consumption of Grignard reagents from this compound.

Multi-step Synthesis: Integrating multiple reaction steps, such as synthesis, functionalization, and purification, into a single, continuous flow process. nih.gov

Process Optimization: Utilizing automated flow systems for high-throughput screening and optimization of reaction conditions. mdpi.com

| Flow Chemistry Application | Key Benefit | Anticipated Outcome for this compound |

| Grignard Reactions | Enhanced safety by minimizing the accumulation of reactive intermediates. | Safer and more scalable synthesis of derivatives. |

| Nucleophilic Substitution | Precise temperature control to minimize side reactions. | Higher yields and purities of substitution products. |

| Process Automation | Rapid optimization and data collection. | Accelerated development of new synthetic routes. |

Catalytic Asymmetric Functionalization and Derivatization

The development of catalytic asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis. For this compound, which is prochiral, future research will undoubtedly focus on its enantioselective functionalization to access a wide range of chiral building blocks.

The allylic bromide moiety is an excellent electrophile for various transition-metal-catalyzed cross-coupling and substitution reactions. The challenge lies in controlling the stereochemical outcome of these transformations.

Emerging Trends:

Asymmetric Allylic Alkylation (AAA): The use of chiral ligands in combination with transition metal catalysts (e.g., palladium, iridium, copper) to achieve enantioselective substitution of the bromide.

Enantioselective Cross-Coupling: Developing stereoselective Suzuki, Negishi, and other cross-coupling reactions to form chiral C-C bonds.

Organocatalysis: Exploring the use of chiral organocatalysts for the asymmetric functionalization of this compound and its derivatives.

| Asymmetric Method | Catalyst/Ligand Type | Potential Chiral Product |

| Palladium-Catalyzed AAA | Chiral phosphine (B1218219) ligands (e.g., Trost ligand) | Enantioenriched allylic amines, ethers, and alkylated products. |

| Iridium-Catalyzed AAA | Chiral phosphoramidite (B1245037) ligands | Access to the branched (S N 2') substitution products with high enantioselectivity. |

| Copper-Catalyzed Cross-Coupling | Chiral N-heterocyclic carbene (NHC) ligands | Chiral allylic silanes and boronic esters. |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of data science and chemistry is creating new paradigms for reaction discovery and development. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. nih.govprinceton.eduacs.orgcmu.edu

For a versatile substrate like this compound, ML models can be trained to predict the regioselectivity and stereoselectivity of its reactions under various conditions. This predictive power can significantly reduce the experimental effort required for process optimization. rsc.org

Future Research Focus:

Predictive Modeling: Developing ML models to accurately predict the yield, selectivity, and reaction kinetics for the functionalization of this compound with different nucleophiles and catalysts. nih.govcmu.edu

Automated Synthesis: Integrating ML algorithms with automated flow chemistry platforms to create self-optimizing systems for the synthesis of derivatives of this compound.

De Novo Design: Utilizing generative models to propose novel derivatives of this compound with desired properties and to suggest plausible synthetic pathways.

| Machine Learning Application | Model Type | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Neural Networks, Random Forests | More efficient optimization of reaction conditions, reducing time and material waste. acs.org |

| Catalyst and Ligand Selection | Classification and Regression Models | Accelerated discovery of new catalysts for asymmetric transformations. |

| Automated Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Autonomous experimentation and rapid identification of optimal process parameters. |

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-1-Bromo-5-methyl-2-hexene be optimized for high stereochemical purity?

- Methodological Answer : Optimizing stereochemical purity requires precise control of reaction conditions. For bromoalkene synthesis, Zaitsev-directed elimination (e.g., HBr elimination from a precursor alcohol using concentrated sulfuric acid) is common. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) favor elimination over substitution.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) to stabilize carbocation intermediates and reduce side reactions.

- Purification : Column chromatography with hexane/ethyl acetate gradients separates stereoisomers. Validate purity via GC-MS or chiral HPLC .

Q. What analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to confirm alkene geometry (coupling constants J = 12–18 Hz for trans configuration) and bromine position.

- X-ray Crystallography : Use SHELX or ORTEP-3 for 3D structure refinement. SHELXL is particularly robust for resolving disordered bromine atoms in crystal lattices .

- GC-MS : Correlate retention indices with NIST database entries for volatile bromoalkenes .

Q. What are the dominant reaction pathways for this compound in nucleophilic substitution (SN1/SN2) versus elimination reactions?

- Methodological Answer : The bulky 5-methyl group sterically hinders SN2 mechanisms, favoring SN1 (carbocation intermediate) or E2 elimination.

- SN1 : Protic solvents (e.g., ethanol) stabilize carbocations. Monitor via racemization in chiral centers.

- E2 : Strong bases (e.g., KOH/ethanol) promote β-hydrogen elimination. Use kinetic studies to distinguish between pathways.

- Competing Pathways : Quantify product ratios via GC or ¹H NMR integration .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields for this compound be resolved?

- Methodological Answer : Discrepancies often arise from unaccounted variables:

- Moisture Sensitivity : Bromoalkenes hydrolyze readily; use anhydrous conditions and Karl Fischer titration to quantify water content.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, if yield disparities exceed ±5%, evaluate reagent purity or catalyst aging effects.

- Reproducibility : Cross-validate results using independent synthetic routes (e.g., radical bromination vs. elimination) .

Q. What computational strategies predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. The electron-withdrawing bromine group increases electrophilicity at C1, directing diene attack.

- Database Mining : Leverage Reaxys or Pistachio to compare analogous reactions. For example, bromoalkenes with similar substituents show >80% endo selectivity in cycloadditions .

- Validation : Synthesize predicted adducts and confirm via X-ray or NOESY NMR .

Q. How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The E-isomer’s extended conformation may enhance binding affinity.

- In Vitro Assays : Compare IC₅₀ values for E vs. Z isomers in enzyme inhibition studies.

- Metabolic Stability : Track bromine retention in hepatic microsome assays; E-isomers often exhibit slower debromination due to steric shielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.